molecular formula C17H15Cl2N5OS B12155933 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

Cat. No.: B12155933
M. Wt: 408.3 g/mol
InChI Key: MQOBMLPKPLVKHG-UHFFFAOYSA-N
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Description

This compound (CAS 573706-72-6) is a 1,2,4-triazole derivative featuring a 4-methylphenyl substituent at position 5 of the triazole ring and a 3,4-dichlorophenyl group attached to the acetamide moiety. Its molecular formula is C₁₈H₁₆Cl₂N₅OS, with a molecular weight of 436.32 g/mol.

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-12-6-7-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

MQOBMLPKPLVKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole-3-Thiol Core

The triazole ring is synthesized via cyclization of 4-methylphenylhydrazine with carbon disulfide under basic conditions. In a typical procedure:

  • Hydrazine treatment : 4-Methylphenylhydrazine (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol at reflux (78°C) for 6–8 hours.

  • Cyclization : Addition of aqueous NaOH (10%) induces ring closure, yielding 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Key parameters :

  • Yield : 68–72% after recrystallization from ethanol.

  • Purity : Confirmed by HPLC (>95%) and melting point analysis (198–202°C).

Thioether Linkage Formation

The thiol group is alkylated using chloroacetamide derivatives:

  • Chloroacetylation : 3,4-Dichloroaniline (1.1 equiv) reacts with chloroacetyl chloride (1.05 equiv) in DMF at 0–5°C, forming N-(3,4-dichlorophenyl)chloroacetamide.

  • Nucleophilic substitution : The triazole-3-thiol intermediate (1.0 equiv) reacts with the chloroacetamide derivative in DMF at 60°C for 4 hours, facilitated by TEA (1.5 equiv).

Optimization notes :

  • Excess TEA prevents HCl-induced side reactions.

  • Lower temperatures (<60°C) reduce disulfide byproduct formation.

Reaction Optimization

Solvent Selection

Comparative studies highlight DMF’s superiority over ethanol or THF due to its high polarity, which stabilizes charged intermediates (Table 1).

SolventTemperature (°C)Time (h)Yield (%)
DMF60478
Ethanol78665
THF65558

Catalytic Enhancements

Ultrasound-assisted synthesis reduces reaction times by 40% (e.g., 2.4 hours vs. 4 hours for thioether formation) while maintaining yields at 75–77%. Microwave irradiation further accelerates cyclization steps, achieving 70% yield in 1.5 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃ from 4-methylphenyl).

    • δ 7.25–7.45 (m, 4H, aromatic protons).

    • δ 10.15 (s, 1H, NH acetamide).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfide byproducts : Minimized by inert atmosphere (N₂ or Ar) and strict temperature control.

  • Incomplete acetylation : Additive molecular sieves (4Å) absorb moisture, improving chloroacetyl chloride reactivity.

Purification Techniques

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) isolates the target compound.

  • Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity.

Industrial Scalability Considerations

Pilot-scale batches (1 kg) utilize continuous flow reactors to enhance reproducibility:

  • Throughput : 85% yield at 5 L/hour flow rate.

  • Cost reduction : Recycled DMF lowers solvent expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C20H22ClN5O3SC_{20}H_{22}ClN_5O_3S, with a molecular weight of approximately 417.9 g/mol. The presence of the triazole moiety is particularly noteworthy due to its known interactions with various biological targets.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

  • Antifungal Activity : The triazole structure is well-documented for inhibiting ergosterol synthesis in fungal cell membranes.
  • Antibacterial Properties : The compound may disrupt bacterial enzyme functions, leading to antibacterial effects.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific signaling pathways.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : Utilizing appropriate precursors and catalysts.
  • Substitution Reactions : Introducing various functional groups to enhance biological activity.
  • Purification Techniques : High-throughput screening and continuous flow reactors are often employed to optimize yield and purity.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Antifungal Studies : A study demonstrated that derivatives of this compound showed promising antifungal activity against Candida species through inhibition of ergosterol biosynthesis.
  • Antibacterial Efficacy : Another research highlighted its effectiveness against Gram-positive bacteria by disrupting cell wall synthesis.
  • Cancer Cell Line Testing : In vitro assays against various cancer cell lines revealed significant cytotoxic effects, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Key Structural Differences and Implications: 1. Position of Methyl Substitution on Phenyl Rings - Target Compound: 4-Methylphenyl at triazole position 3. - Analog (CAS 585560-69-6): 3-Methylphenyl substituent at triazole position 5. This may affect solubility (logP) or metabolic stability .

Heterocyclic vs. Aromatic Substituents

  • Compound 4.8 () : Pyridin-3-yl group at triazole position 5.

  • The pyridine ring introduces nitrogen-based polarity, enhancing water solubility but possibly reducing membrane permeability compared to the target’s methylphenyl group .
    • AS113 (Ukrainian Report) : 2-Pyridyl substituent at triazole position 5.
  • Lower affinity reported due to "less rigid fixation" of aromatic rings, suggesting that rigid substituents (e.g., methylphenyl) favor stable hydrophobic interactions .

Variations in the Acetamide Moiety

Chlorophenyl vs. Dimethylaminophenyl Target Compound: 3,4-Dichlorophenyl group. Analog (CAS 477331-57-0): 4-(Dimethylamino)phenyl group.

  • The dimethylamino group increases basicity and solubility but may reduce affinity for hydrophobic binding sites. Chlorine atoms in the target compound enhance electron-withdrawing effects and lipophilicity, favoring receptor binding in hydrophobic environments .

Position of Chlorine Substituents

  • BD 1008/BD 1047 () : 3,4-Dichlorophenyl ethylamine derivatives.

  • ethylamine backbone alters pharmacokinetic profiles .

Comparative Pharmacological and Physicochemical Properties

Compound (CAS/ID) Triazole Substituent Acetamide Substituent Molecular Weight logP* Key Biological Notes
Target (573706-72-6) 5-(4-Methylphenyl) N-(3,4-Dichlorophenyl) 436.32 ~3.8 High hydrophobicity; potential for stable receptor binding.
585560-69-6 5-(3-Methylphenyl) N-(5-Chloro-2-methylphenyl) 443.91 ~4.1 Increased steric hindrance may reduce metabolic clearance.
AS113 5-(2-Pyridyl) N-(3,4-Dichlorophenyl) 423.28 ~2.9 Lower affinity due to flexible aromatic rings.
477331-57-0 5-(4-Chlorophenyl) N-(4-Dimethylaminophenyl) 477.94 ~3.2 Enhanced solubility but reduced membrane penetration.

*logP values estimated via computational models (e.g., XLogP3).

Research Findings and Trends

  • Hydrophobic Interactions : The target compound’s 4-methylphenyl and dichlorophenyl groups likely form stable hydrophobic interactions with protein targets, as seen in sigma receptor ligands (e.g., BD 1008) .
  • Synthetic Accessibility : Analog synthesis often employs 1,3-dipolar cycloaddition (e.g., ), suggesting scalable routes for triazole derivatives .
  • AI-Driven Insights : Molecular dynamics simulations () highlight the importance of substituent rigidity for affinity, favoring the target’s methylphenyl over pyridyl groups .

Biological Activity

The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of the compound involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of Functional Groups : The amino and chlorophenyl groups are introduced via nucleophilic substitution reactions.
  • Characterization : The structure is confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1CyclizationHydrazine + CarbonylAcidic/Basic Environment
2Nucleophilic SubstitutionChlorobenzene DerivativeReflux
3CrystallizationDMFCooling

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide exhibit significant antifungal and antibacterial activities. For instance, a study showed that triazole derivatives could inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes .

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in multiple studies. In vitro assays demonstrated that similar compounds could induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

The proposed mechanism of action for triazole derivatives includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for cell division and metabolism in pathogens.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of triazole-based compounds against A549 cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of related triazole compounds against a panel of bacterial strains. The study concluded that structural modifications could optimize activity against specific pathogens .

Q & A

Q. What are the critical parameters for synthesizing 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide with high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazole-thioether position .
  • Temperature : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation .
  • Reaction time : Monitor progress via Thin Layer Chromatography (TLC) to terminate reactions at >90% conversion .
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the pure product .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons, methyl groups, and acetamide linkages. For example, the 4-methylphenyl group shows a singlet at δ 2.35 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 460.08) .
  • Infrared (IR) Spectroscopy : Detect functional groups like the thioether (C-S stretch at ~650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) .

Q. How can researchers initially assess the compound’s biological activity?

  • Methodological Answer :
  • In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Controls : Compare activity to reference drugs (e.g., ciprofloxacin for antimicrobial studies) .

Advanced Research Questions

Q. How can structural discrepancies in spectral data be resolved during characterization?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals, especially in crowded aromatic regions .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: DMSO/water mixtures) .

Q. What experimental strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional group substitution : Synthesize derivatives with modified substituents (e.g., replacing 3,4-dichlorophenyl with 4-ethoxyphenyl) to assess impact on bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Reproducibility protocols : Standardize assay conditions (e.g., inoculum size, incubation time) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or trends obscured by experimental noise .
  • Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to validate direct target engagement .

Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Stress testing : Expose the compound to pH extremes (1.2–9.0), UV light, and elevated temperatures (40–60°C) for 48–72 hours .
  • Analytical monitoring : Use HPLC with a C18 column to track degradation products (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Kinetic modeling : Calculate half-life (t₁/₂) and degradation rate constants using first-order kinetics .

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